4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
Overview
Description
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is a chemical compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol .
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The rigidity of the linker can impact the 3D orientation of the degrader and thus ternary complex formation . This can influence the efficiency of target protein degradation .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins, impacting various biochemical pathways .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to changes at the molecular and cellular levels, depending on the function of the degraded protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in targeted cancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is unique due to its specific structural configuration, which provides a balance between flexibility and rigidity. This makes it particularly effective as a linker in PROTACs, optimizing the 3D orientation of the degrader and enhancing the formation of the ternary complex .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTMMQOFFHMEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662838 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-44-8 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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